

# Application Notes and Protocols: Larazotide Clinical Trial Design for Celiac Disease

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial design and associated protocols for **larazotide** acetate, an investigational drug for celiac disease. The information is compiled from publicly available data on Phase 2 and Phase 3 clinical trials, offering insights for professionals engaged in gastroenterology research and pharmaceutical development.

## **Introduction to Larazotide Acetate**

Larazotide acetate (also known as AT-1001) is a synthetic, locally acting, eight-amino acid peptide developed as an adjunct therapy to a gluten-free diet (GFD) for the treatment of celiac disease.[1][2] It is a first-in-class tight junction regulator.[1] In patients with celiac disease, the ingestion of gluten leads to an inflammatory response that increases intestinal permeability, often referred to as a "leaky gut."[3] This allows gluten fragments (gliadin) to pass through the epithelial barrier, triggering an autoimmune reaction.[4] Larazotide is designed to prevent the opening of these intestinal tight junctions, thereby blocking the entry of gliadin and averting the subsequent inflammatory cascade.[2][4] While it showed promise in Phase 2 trials, the subsequent Phase 3 trial was discontinued due to challenges in demonstrating statistically significant efficacy with a feasible sample size.[3][5]

# **Mechanism of Action: Tight Junction Regulation**

In celiac disease, gliadin induces the release of zonulin, a protein that modulates the permeability of intestinal tight junctions.[2] Zonulin binds to its receptor on the surface of



## Methodological & Application

Check Availability & Pricing

intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction proteins and an increase in paracellular permeability.[4] This allows gliadin to enter the lamina propria, where it is presented to immune cells, leading to inflammation and the characteristic symptoms and intestinal damage of celiac disease.[1][4]

**Larazotide** acetate acts as a zonulin antagonist.[2] By blocking zonulin, it is proposed to prevent the disruption of the tight junction complex.[4] This maintains the integrity of the intestinal barrier, reduces the passage of gliadin into the lamina propria, and thereby mitigates the inflammatory immune response.[4][6]





Click to download full resolution via product page

A diagram of Larazotide's proposed mechanism of action.



## **Clinical Trial Design and Protocols**

The clinical development of **larazotide** involved several studies, most notably a large Phase 2b trial and the subsequent, discontinued Phase 3 CedLara trial. The protocols outlined below are synthesized from these key studies.

## **Study Design Overview**

- Design: Multicenter, randomized, double-blind, placebo-controlled trials.[1][7]
- Phases:
  - Phase 2b: A dose-ranging study to assess efficacy and safety.[1]
  - Phase 3 (CedLara): Intended to confirm the efficacy and safety of the optimal dose identified in Phase 2.[3][8]
- Patient Population: Adult patients (18+ years) with biopsy-confirmed celiac disease who have been on a gluten-free diet for at least 12 months but continue to experience persistent gastrointestinal symptoms.[1][7][8]
- Intervention: Larazotide acetate or placebo administered orally three times daily, 15 minutes before meals.[9]



#### Generalized Larazotide Clinical Trial Workflow



Click to download full resolution via product page

A typical workflow for **Larazotide** clinical trials.



## **Experimental Protocols**

#### Protocol 3.2.1: Patient Screening and Enrollment

- Informed Consent: Obtain written informed consent from all participants.
- Inclusion Criteria Verification:
  - Confirm diagnosis of celiac disease via prior duodenal biopsy.
  - Verify adherence to a GFD for ≥12 months.
  - Assess for persistent symptoms using a validated questionnaire (e.g., Celiac Disease Symptom Diary).
  - Ensure anti-tissue transglutaminase (tTG) antibody levels are ≤10 EU.[9]
- Exclusion Criteria Verification:
  - Exclude patients with other gastrointestinal disorders that could confound symptom assessment.
  - Exclude individuals with a Body Mass Index (BMI) outside the range of 18.5-38.
- Baseline Assessments: Collect baseline data, including symptom scores, quality of life questionnaires, and serology.

#### Protocol 3.2.2: Intervention Administration

- Run-In Phase: All eligible patients enter a 4-week single-blind placebo run-in period to establish baseline symptom frequency and severity.[1]
- Randomization: Patients are randomized to receive one of the larazotide acetate doses or a matching placebo.
- Treatment Phase: Participants self-administer the assigned oral capsules three times per day, 15 minutes before meals, for the duration of the treatment period (typically 12 weeks).[1]
   [9]



 Dietary Adherence: Patients are instructed to maintain their current GFD throughout the study.[1]

#### Protocol 3.2.3: Endpoint Assessment

- Primary Endpoint Symptom Evaluation:
  - The primary endpoint in Phase 2b was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS).[1]
  - For Phase 3, this evolved to the change in the celiac disease Patient-Reported Outcome
     (CeD PRO) abdominal domain score.[8]
  - Methodology: Patients complete a daily electronic diary to record the severity and frequency of specific gastrointestinal and non-gastrointestinal symptoms. The average ontreatment score is compared between the active and placebo groups.
- Secondary and Exploratory Endpoints:
  - Celiac Disease Serology: Measure anti-tTG antibody levels at baseline and at the end of the treatment period.
  - Intestinal Permeability: In some earlier trials, changes in the lactulose-to-mannitol (LAMA)
     ratio were assessed as a measure of intestinal permeability.[10]
  - Histology: While not always a primary endpoint, changes in small intestinal mucosal morphology (e.g., villus height to crypt depth ratio, Vh:Cd) are key outcomes in celiac disease trials.[10] This requires upper endoscopy with biopsies at the beginning and end of the study.
  - Quality of Life: Administer validated questionnaires (e.g., SF-36, CD-QOL) to assess changes in overall well-being.





Click to download full resolution via product page

Logical relationship of clinical trial endpoints.

## **Data Presentation**

Quantitative data from the larazotide clinical trials are summarized below for comparison.

Table 1: Comparison of Larazotide Phase 2b and Phase 3 Trial Designs



| Parameter              | Phase 2b Clinical Trial                                                            | Phase 3 Clinical Trial<br>(CedLara)                                                   |
|------------------------|------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Status                 | Completed                                                                          | Discontinued (Interim Analysis) [3][5]                                                |
| Patient Enrollment (N) | 342                                                                                | 525 (Planned)[8]                                                                      |
| Population             | Adults with CeD on GFD ≥12 months with persistent symptoms                         | Adults with CeD on GFD with persistent symptoms[8]                                    |
| Dosage Arms            | 0.5 mg, 1.0 mg, 2.0 mg (TID)<br>vs. Placebo[1]                                     | 0.25 mg, 0.5 mg (TID) vs.<br>Placebo[8]                                               |
| Treatment Duration     | 12 weeks[1]                                                                        | 12 weeks[3][5]                                                                        |
| Primary Endpoint       | Change in Celiac Disease<br>Gastrointestinal Symptom<br>Rating Scale (CeD-GSRS)[1] | Change in Celiac Disease Patient-Reported Outcome (CeD PRO) Abdominal Domain Score[8] |

Table 2: Key Efficacy Results from Phase 2b Trial (0.5 mg Dose vs. Placebo)



| Endpoint                                                                                 | Result                                         | Statistical Significance (p-<br>value) |
|------------------------------------------------------------------------------------------|------------------------------------------------|----------------------------------------|
| Primary: CeD-GSRS Score                                                                  | Reduction in symptom score compared to placebo | p=0.022 (ANCOVA)[1][7]                 |
| Exploratory: CeD PRO Symptomatic Days                                                    | 26% decrease                                   | p=0.017[1][7]                          |
| Exploratory: Improved Symptom Days                                                       | 31% increase                                   | p=0.034[1][7]                          |
| Exploratory: Abdominal Pain<br>Score                                                     | ≥50% reduction for ≥6 of 12 weeks              | p=0.022[1][7]                          |
| Exploratory: Non-GI Symptoms                                                             | Decrease in headache and tiredness             | p=0.010[1][7]                          |
| Note: Higher doses (1.0 mg and 2.0 mg) were not significantly different from placebo.[1] |                                                |                                        |

## **Application Notes for Researchers**

- Dose Selection is Critical: The larazotide program demonstrated a clear non-linear dose-response, where the lowest dose (0.5 mg) was effective, but higher doses were not.[1][7]
   This underscores the importance of comprehensive dose-ranging studies in Phase 2. The paradoxical effect may be due to receptor desensitization at higher concentrations.[6]
- Endpoint Selection and Validation: The primary challenge in celiac disease trials is selecting
  and validating endpoints that are meaningful to both patients and regulators.[11] There is
  often a poor correlation between changes in histology and patient-reported symptoms.[12]
  The shift from CeD-GSRS to the CeD PRO reflects an evolution toward more robustly
  validated patient-centric measures.
- Challenges in Phase 3: The discontinuation of the CedLara Phase 3 trial highlights the
  difficulty of demonstrating a significant clinical outcome in a real-world setting where GFD
  adherence varies and symptom etiology can be multifactorial.[3][13] The interim analysis



concluded that the number of patients needed to show a statistically significant difference was too large to be feasible, a common challenge in Phase 3 trials where effect sizes may be smaller than anticipated.[13][14]

• Future Directions: Researchers should consider adaptive trial designs and the identification of patient subgroups who are most likely to respond to treatment. Further analysis of the CedLara data may reveal benefits in specific symptom clusters (e.g., headache, fatigue) that could inform future studies.[8][13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larazotide Introduction PEPTIDE APPLICATIONS [mobelbiochem.com]
- 3. beyondceliac.org [beyondceliac.org]
- 4. Larazotide acetate: a pharmacological peptide approach to tight junction regulation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment BioSpace [biospace.com]
- 6. medrxiv.org [medrxiv.org]
- 7. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 8. celiac.org [celiac.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Development of drugs for celiac disease: review of endpoints for Phase 2 and 3 trials -PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. celiac.org [celiac.org]
- 13. celiac.org [celiac.org]



- 14. Once Promising Celiac Drug Larazotide Looks Doomed After Disappointing Phase 3 Trial
   Celiac.com [celiac.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Larazotide Clinical Trial Design for Celiac Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674505#larazotide-clinical-trial-design-for-celiac-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com